4-Iodo-3-nitrotoluene
Overview
Description
4-Iodo-3-nitrotoluene is an organic compound with the molecular formula C7H6INO2 and a molecular weight of 263.03 g/mol . It is characterized by the presence of an iodine atom and a nitro group attached to a toluene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodo-3-nitrotoluene can be synthesized from 4-amino-3-nitrotoluene through a series of chemical reactions. The procedure described by Carlin and Foltz involves the iodination of 4-amino-3-nitrotoluene . The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.
Major Products Formed
Substitution: Products with various functional groups replacing the iodine atom.
Reduction: 4-Amino-3-nitrotoluene.
Scientific Research Applications
4-Iodo-3-nitrotoluene is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-3-nitrotoluene in chemical reactions involves the activation of the aromatic ring by the nitro group, making it more susceptible to nucleophilic attackIn reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-nitrotoluene
- 3-Iodo-4-nitrotoluene
- 2-Iodo-5-nitrotoluene
Comparison
4-Iodo-3-nitrotoluene is unique due to the specific positioning of the iodine and nitro groups on the toluene ring, which influences its reactivity and the types of reactions it can undergo. Compared to 4-bromo-3-nitrotoluene, the iodine atom in this compound is a better leaving group, making it more reactive in substitution reactions. Additionally, the position of the nitro group relative to the iodine atom affects the compound’s electronic properties and reactivity in coupling reactions .
Properties
IUPAC Name |
1-iodo-4-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYCDXAZCHMPSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201380 | |
Record name | 4-Iodo-3-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-39-6 | |
Record name | 4-Iodo-3-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodo-3-nitrotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Iodo-3-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-4-methyl-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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